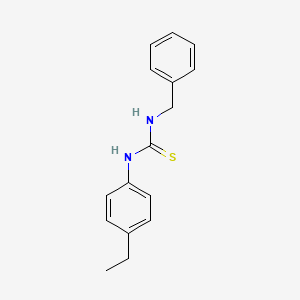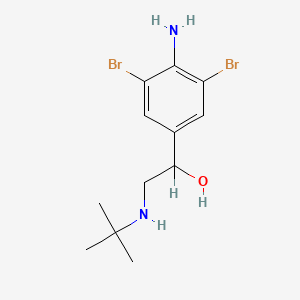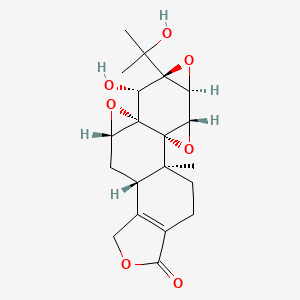![molecular formula C19H27N3O3 B1226420 1-[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]pyrrolidine-2,5-dione](/img/structure/B1226420.png)
1-[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]pyrrolidine-2,5-dione
Descripción general
Descripción
1-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]pyrrolidine-2,5-dione is a member of piperazines.
Aplicaciones Científicas De Investigación
1. Receptor Affinity and Conformational Analysis
- New analogues of this compound were synthesized to explore differences in affinity for serotonin 5-HT(7) and 5-HT(1A) receptors. A bioactive conformation for the 5-HT(7) receptor was proposed, distinct from that for 5-HT(1A) (Bojarski et al., 2004).
2. Anticonvulsant Properties
- A study synthesized and tested N-[(4-arylpiperazin-1-yl)-methyl] derivatives for anticonvulsant activity, revealing significant efficacy in electroshock and metrazole seizure threshold tests (Obniska & Zagórska, 2003).
3. Evaluation of Anticonvulsant and Neurological Toxicity
- New derivatives were synthesized and evaluated for their anticonvulsant activity and neurological toxicity, showing protective effects in various epilepsy models (Obniska et al., 2015).
4. Antiarrhythmic and Antihypertensive Effects
- A study tested 1-substituted pyrrolidin-2-one and pyrrolidine derivatives for antiarrhythmic and antihypertensive activity, finding several compounds with significant effects, potentially related to alpha-adrenolytic properties (Malawska et al., 2002).
5. Lipophilicity and Safety of Anticonvulsant Agents
- A series of pyrrolidine-2,5-dione derivatives were synthesized and evaluated for anticonvulsant properties, lipophilicity, and safety, identifying compounds with beneficial protective indices and plausible mechanisms of action (Rybka et al., 2017).
6. Fluorescent Ligands for Receptor Visualization
- Fluorescent derivatives of 1-(2-methoxyphenyl)piperazine were synthesized, displaying high receptor affinity and fluorescence properties, useful for visualizing overexpressed receptors in cells (Lacivita et al., 2009).
7. Stability and Kinetics of Analgesic Compounds
- The stability and kinetics of a new analgesic active compound related to 1-[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]pyrrolidine-2,5-dione were studied, providing insights into its degradation and pharmacological properties (Muszalska & Bereda, 2008).
Propiedades
Fórmula molecular |
C19H27N3O3 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H27N3O3/c1-25-17-7-3-2-6-16(17)21-14-12-20(13-15-21)10-4-5-11-22-18(23)8-9-19(22)24/h2-3,6-7H,4-5,8-15H2,1H3 |
Clave InChI |
MQHOGPLXAXSQAJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)CCC3=O |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)CCC3=O |
Sinónimos |
1-(4-(4-(2-Methoxyphenyl)-1-piperazinyl)butyl)-2,5-pyrrolidinedione MM 77 MM-77 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4,5-diphenyl-2-oxazolyl)acetamide](/img/structure/B1226337.png)
![1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethylphenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1226339.png)

![2-[[[[(1-Ethyl-4-pyrazolyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B1226346.png)
![4-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1226347.png)

![2-[[2-[5-(4-Morpholinylsulfonyl)-2-thiophenyl]-1-oxoethyl]amino]-5-phenyl-3-thiophenecarboxamide](/img/structure/B1226352.png)






